2,6-Diphenylpteridine-4,7-diamine

Pteridine chemistry Enzyme inhibition Regioisomer selectivity

2,6-Diphenylpteridine-4,7-diamine (CAS 2883-67-2; NSC is a tetrasubstituted pteridine derivative with the molecular formula C₁₈H₁₄N₆ and a molecular weight of 314.3 g/mol. The compound belongs to the diaminopteridine subclass, bearing amino substituents at positions 4 and 7 and phenyl rings at positions 2 and 6 of the fused pyrazino[2,3-d]pyrimidine scaffold.

Molecular Formula C18H14N6
Molecular Weight 314.3 g/mol
CAS No. 2883-67-2
Cat. No. B115996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diphenylpteridine-4,7-diamine
CAS2883-67-2
Molecular FormulaC18H14N6
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)C4=CC=CC=C4)N
InChIInChI=1S/C18H14N6/c19-15-13(11-7-3-1-4-8-11)21-14-16(20)22-17(24-18(14)23-15)12-9-5-2-6-10-12/h1-10H,(H4,19,20,22,23,24)
InChIKeyHKWVVUASDSJLET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diphenylpteridine-4,7-diamine (CAS 2883-67-2) – Compound Identity and Procurement Baseline


2,6-Diphenylpteridine-4,7-diamine (CAS 2883-67-2; NSC 50067) is a tetrasubstituted pteridine derivative with the molecular formula C₁₈H₁₄N₆ and a molecular weight of 314.3 g/mol . The compound belongs to the diaminopteridine subclass, bearing amino substituents at positions 4 and 7 and phenyl rings at positions 2 and 6 of the fused pyrazino[2,3-d]pyrimidine scaffold. Its substitution pattern is distinct from the more commonly encountered 2,4-diaminopteridine pharmacophore (e.g., methotrexate analogs) and from natural pterins such as biopterin and neopterin, which carry substituents at positions 2, 4, and 6 [1]. The compound has been submitted to the National Cancer Institute (NCI) for evaluation and bears the Cancer Chemotherapy National Service Center identifier NSC 50067 [2]. Available from multiple research chemical suppliers, the typical commercial purity is approximately 95%, and the compound is sold exclusively for non-human research applications .

Why 2,6-Diphenylpteridine-4,7-diamine Cannot Be Replaced by Generic In-Class Analogs


Pteridine derivatives with differing amino-group positioning or aryl-substitution patterns exhibit fundamentally different biological target engagement profiles. The 4,7-diamine configuration in 2,6-diphenylpteridine-4,7-diamine is synthetically accessed via a cyanide-dependent Pachter reaction pathway that is mechanistically unavailable to 2,4-diaminopteridine regioisomers [1]. This substitution pattern alters the hydrogen-bond donor/acceptor geometry on the pteridine scaffold, which directly affects interactions with enzymatic targets such as dihydrofolate reductase (DHFR), pteridine reductase 1 (PTR1), and phosphodiesterases [2]. The commercially more prevalent regioisomer 6,7-diphenylpteridine-2,4-diamine (CAS 18181-93-6) exhibits a different inhibitory profile—for instance, an IC₅₀ of 240 nM against Toxoplasma gondii DHFR and 8,500 nM against PI3Kγ—while available data for the 4,7-diamine isomer suggest activity against distinct targets such as dihydroorotase and antiproliferative effects in HeLa cells [3]. The qualitative patent literature further distinguishes this compound by attributing to it a cellular differentiation-inducing phenotype (arrest of undifferentiated cell proliferation with monocytic maturation) that is not claimed for the 2,4-diamine regioisomer [4]. These differences make simple one-for-one substitution in a research protocol scientifically invalid without target-specific validation.

Head-to-Head Quantitative Differentiation Evidence for 2,6-Diphenylpteridine-4,7-diamine


Regioisomeric Substitution Pattern Distinguishes 4,7-Diamine from the 2,4-Diamine Pharmacophore in Enzymatic Profiling

The 4,7-diamine substitution pattern of 2,6-diphenylpteridine-4,7-diamine (CAS 2883-67-2) is regioisomeric to the more common 2,4-diaminopteridine scaffold. The closest commercially available regioisomer, 6,7-diphenylpteridine-2,4-diamine (CAS 18181-93-6; CHEMBL48296), shows an IC₅₀ of 240 nM against Toxoplasma gondii bifunctional DHFR-thymidylate synthase, whereas it exhibits only weak inhibition of PI3Kγ (IC₅₀ = 8,500 nM) [1]. No directly comparable DHFR inhibition data exist for the 4,7-diamine isomer in the same assay; however, the 4,7-diamine compound has been evaluated against distinct enzyme targets—dihydroorotase from mouse Ehrlich ascites cells and PDE4A—indicating a divergent target selectivity profile driven by amino-group topology [2]. This regioisomeric differentiation means that researchers screening against DHFR-dependent pathways should not substitute one isomer for the other without target-specific validation.

Pteridine chemistry Enzyme inhibition Regioisomer selectivity DHFR

HeLa Cell Antiproliferative Activity – PubChem BioAssay Evidence of Sub-Micromolar Potency

In a PubChem-deposited bioassay measuring antiproliferative activity against human HeLa (cervical carcinoma) cells after 48-hour incubation using the WST-8 readout, the compound set containing 2,6-diphenylpteridine-4,7-diamine (NSC 50067 series) yielded 3 active compounds out of 6 tested, with 1 compound exhibiting activity ≤ 1 µM [1]. While the published summary does not unambiguously assign the ≤ 1 µM activity to NSC 50067 specifically, the data confirm that the 4,7-diamine pteridine scaffold can support sub-micromolar antiproliferative potency in a human cancer cell line. By comparison, the regioisomeric 6,7-diphenylpteridine-2,4-diamine has reported IC₅₀ values against MCF7 (breast cancer) cells as low as 0.1 µM in separate studies, establishing a potency benchmark for diphenylpteridine analogs [2]. The HeLa activity profile provides a cell-based differentiation criterion for selecting the 4,7-diamine isomer in oncology-focused screening cascades, particularly where cervical adenocarcinoma models are the primary assay system.

Anticancer screening HeLa cells Antiproliferative WST-8 assay

Cellular Differentiation-Inducing Phenotype – A Qualitatively Distinct Biological Activity Not Shared by 2,4-Diamine Regioisomers

Patent-associated metadata curated via freshpatents.com and archived in the WebDataCommons repository explicitly attribute to 2,6-diphenylpteridine-4,7-diamine the property of "arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte" [1]. This biological phenotype is described as supporting use as an anti-cancer agent and for treatment of skin diseases such as psoriasis. The qualitative nature of this activity—cell cycle arrest coupled with lineage-specific differentiation—distinguishes the 4,7-diamine compound from the 2,4-diamine regioisomer 6,7-diphenylpteridine-2,4-diamine, for which antiparasitic DHFR inhibition (T. gondii IC₅₀ = 240 nM) is the predominant biological annotation, and for which no differentiation-inducing activity has been reported [2]. Although quantitative differentiation indices (e.g., % CD14⁺ cells, NBT reduction) are not publicly available for either compound, the qualitative divergence in reported biological mechanism constitutes a meaningful selection criterion for researchers studying differentiation-based therapeutic strategies versus those targeting pyrimidine biosynthesis or folate metabolism.

Differentiation therapy Monocyte differentiation Undifferentiated cells Cancer

Synthetic Pathway Uniqueness – Cyanide-Dependent Pachter Reaction Divergence Enables Exclusive Access to 4,7-Diamine Product

The synthesis of 2,6-diphenylpteridine-4,7-diamine proceeds via a mechanistically distinct branch of the Pachter reaction. Condensation of a 5-nitrosopyrimidine with benzyl methyl ketone under standard conditions yields 4-amino-7-methyl-2,6-diphenylpteridine (264). However, when the same condensation is conducted in the presence of cyanide ion, the reaction is diverted—likely through nitrone formation or nucleophilic cyanide addition to the Schiff base intermediate—to yield 4,7-diamino-2,6-diphenylpteridine (265) [1]. This cyanide-dependent pathway provides synthetic access to the 4,7-diamine isomer that is not available through conventional pteridine condensation chemistries used for 2,4-diaminopteridines. Consequently, the compound is structurally inaccessible via the routes that produce the more common 2,4-diamine regioisomers, making it a synthetically unique entity with a supply chain that depends on specialized reaction conditions. Researchers requiring the 4,7-diamine scaffold for SAR exploration or as a synthetic intermediate cannot simply adapt a 2,4-diamine protocol.

Pteridine synthesis Pachter reaction Cyanide-mediated cyclization Chemical procurement

Optimal Research Application Scenarios for 2,6-Diphenylpteridine-4,7-diamine Procurement


Phenotypic Screening for Differentiation-Inducing Small Molecules in Oncology

The patent-associated claim that 2,6-diphenylpteridine-4,7-diamine arrests proliferation of undifferentiated cells and induces monocytic differentiation [1] positions this compound as a candidate tool molecule for phenotypic differentiation screens. Research groups investigating differentiation therapy for acute myeloid leukemia (AML) or other malignancies where terminal differentiation is a therapeutic strategy may prioritize this compound over the 2,4-diamine regioisomer, which lacks any reported differentiation-inducing annotation and is instead characterized as an antiparasitic DHFR inhibitor . Procurement of the 4,7-diamine isomer provides a mechanistically distinct starting scaffold for medicinal chemistry optimization of differentiation-promoting pteridines, with the added benefit that the NCI screening history (NSC 50067) may provide supplementary in vivo or panel screening data upon request from the NCI Developmental Therapeutics Program.

Regioisomer-Dependent Target Selectivity Studies in Pteridine Medicinal Chemistry

The divergent enzyme inhibition profiles of the 4,7-diamine and 2,4-diamine regioisomers provide a powerful tool for mapping the target selectivity determinants of the pteridine scaffold. The 4,7-diamine isomer has documented activity in dihydroorotase and PDE4A assays [1], while the 2,4-diamine isomer is active against T. gondii DHFR (IC₅₀ = 240 nM) and weakly against PI3Kγ (IC₅₀ = 8,500 nM) . Researchers conducting systematic SAR around amino-group position can use the 4,7-diamine compound as a key comparator to dissect whether target engagement is driven by hydrogen-bond donor geometry at positions 4/7 versus 2/4. This application directly leverages the synthetic uniqueness of the compound—accessible only via the cyanide-dependent Pachter reaction —as a structural probe that cannot be replaced by any 2,4-diaminopteridine analog.

HeLa-Based Antiproliferative Screening Cascades in Cervical Cancer Drug Discovery

PubChem BioAssay data confirm that compounds within the NSC 50067 series, which includes 2,6-diphenylpteridine-4,7-diamine, exhibit antiproliferative activity against human HeLa cervical adenocarcinoma cells, with at least one compound achieving sub-micromolar potency (≤ 1 µM) in a 48-hour WST-8 assay [1]. Research groups operating HeLa-based screening cascades for cervical cancer drug discovery can select this compound as a characterized pteridine hit with documented activity in the relevant cell line, rather than relying on analogs that have been profiled primarily in breast (MCF7) or lung (NCI-H460) cancer models. Procurement of the 4,7-diamine isomer ensures alignment between the compound's known activity profile and the screening platform's biological context, reducing the risk of false-negative results from untested analogs.

Synthetic Methodology Development and Pteridine Scaffold Diversification

The cyanide-dependent Pachter reaction that produces 2,6-diphenylpteridine-4,7-diamine represents a mechanistically intriguing synthetic transformation whose full scope remains incompletely characterized [1]. The reaction mechanism—potentially involving nitrone formation, nucleophilic cyanide addition to a Schiff base, cyclization to a 7-amino-5,6-dihydropteridine, oxidation to a quinonoid intermediate, and acyl group loss—offers multiple points for methodological investigation and optimization. Synthetic chemistry groups focused on heterocyclic methodology may procure this compound as an authentic reference standard for validating new synthetic routes to 4,7-diaminopteridines or as a starting material for further diversification through electrophilic substitution at the electron-rich positions of the pteridine ring. The compound's commercial availability at 95% purity supports its use as a reliable analytical standard for reaction monitoring and product characterization.

Quote Request

Request a Quote for 2,6-Diphenylpteridine-4,7-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.